molecular formula C24H32O6 B568699 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate CAS No. 123597-58-0

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate

Cat. No.: B568699
CAS No.: 123597-58-0
M. Wt: 416.514
InChI Key: QNVSXBIACBRZDU-CYZOKXGXSA-N
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Preparation Methods

The preparation of 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate involves synthetic routes that typically include the esterification of phorbol derivatives. The specific reaction conditions and industrial production methods are not widely documented in the available literature. the synthesis generally involves the use of organic solvents and catalysts to facilitate the esterification process .

Chemical Reactions Analysis

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to cell signaling and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate involves its interaction with specific molecular targets and pathways. It is known to modulate protein kinase C (PKC) activity, which plays a crucial role in cell signaling and regulation. The compound binds to the regulatory domain of PKC, leading to its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate can be compared with other phorbol esters, such as:

The uniqueness of this compound lies in its specific ester groups and the presence of the 20-oxo group, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,11-12,14,16-18,28-29H,9-10H2,1-6H3/t14-,16+,17-,18-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVSXBIACBRZDU-CYZOKXGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)C=O)O)C)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)C=O)O)C)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098564
Record name Propanoic acid, 2-methyl-, (1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-formyl-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123597-58-0
Record name Propanoic acid, 2-methyl-, (1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-formyl-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123597-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methyl-, (1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-formyl-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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